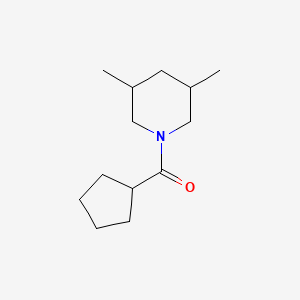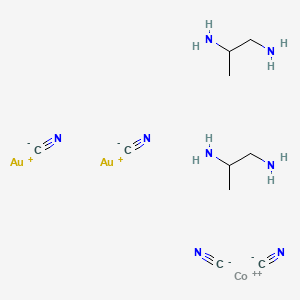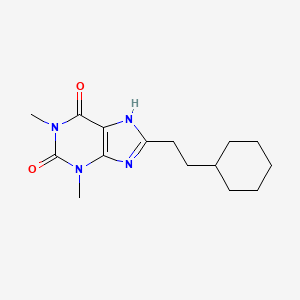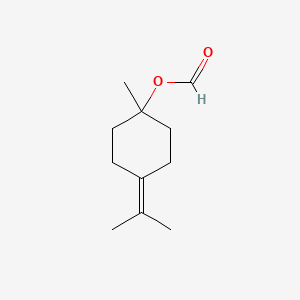
1-Methyl-4-(1-methylethylidene)cyclohexyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(1-methylethylidene)cyclohexyl formate is a chemical compound with the molecular formula C₁₀H₁₆O₂. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Hydroformylation of α-terpinolene: The compound can be synthesized by the hydroformylation of α-terpinolene, which involves the reaction of α-terpinolene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst.
Formylation of 1-Methyl-4-(1-methylethylidene)cyclohexene: Another method involves the formylation of 1-Methyl-4-(1-methylethylidene)cyclohexene using formic acid under acidic conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale hydroformylation reactors equipped with advanced catalyst systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as alcohols and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the formate group, leading to the formation of different esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are often used in substitution reactions.
Major Products Formed:
Oxidation: Products include cyclohexanol and cyclohexanone.
Reduction: The primary product is cyclohexanol.
Substitution: Various esters and ethers can be formed depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a building block in the synthesis of biologically active compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism by which 1-Methyl-4-(1-methylethylidene)cyclohexyl formate exerts its effects involves its interaction with various molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves the formation of intermediates that participate in further chemical reactions.
Comparison with Similar Compounds
α-Terpinolene: A closely related compound with similar chemical properties.
Terpinolene: Another isomer of α-terpinolene with slight structural differences.
Uniqueness: 1-Methyl-4-(1-methylethylidene)cyclohexyl formate is unique due to its specific formate group, which differentiates it from other cyclohexene derivatives and influences its reactivity and applications.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
67893-04-3 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(1-methyl-4-propan-2-ylidenecyclohexyl) formate |
InChI |
InChI=1S/C11H18O2/c1-9(2)10-4-6-11(3,7-5-10)13-8-12/h8H,4-7H2,1-3H3 |
InChI Key |
GGXHOOFNOCFIKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCC(CC1)(C)OC=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


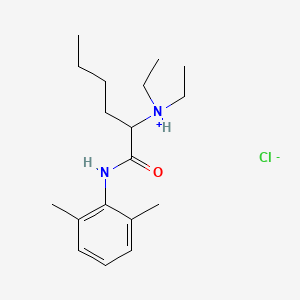
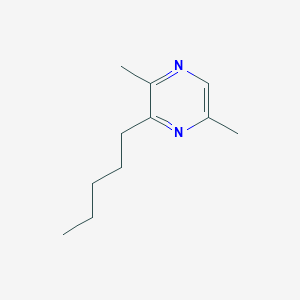
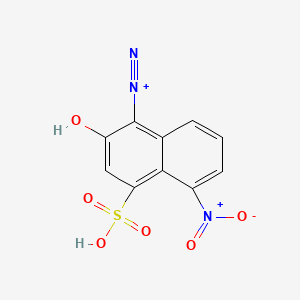
![Benzoxazolium, 5-benzoyl-2-[3-(5-benzoyl-3-ethyl-2(3H)-benzoxazolylidene)-1-propenyl]-3-ethyl-, iodide](/img/structure/B15346640.png)

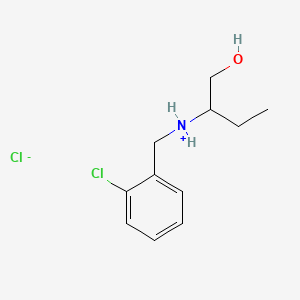
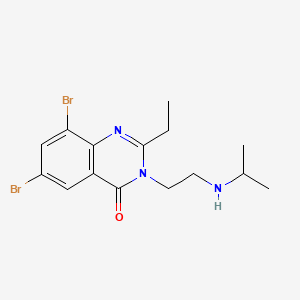
![Ethanol, 2,2'-[[3-(dimethylamino)propyl]imino]bis-](/img/structure/B15346672.png)
